Thymidine, 3'-deoxy-3'-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)-
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Overview
Description
Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- is a modified nucleoside analog It is structurally related to thymidine, a naturally occurring nucleoside found in DNA
Preparation Methods
The synthesis of Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired modifications are achieved efficiently .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include strong oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the 3’-position .
Scientific Research Applications
Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- has several applications in scientific research. It is used in the study of nucleic acid replication and repair mechanisms. Additionally, it serves as a substrate for various enzymatic reactions, making it valuable in biochemical assays. In medicine, this compound is explored for its potential use in antiviral therapies and cancer treatment due to its ability to interfere with DNA synthesis .
Mechanism of Action
The mechanism of action of Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- involves its incorporation into DNA during replicationThe molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar compounds include other modified nucleosides such as 3’-amino-3’-deoxy-2-thio-thymidine and 3’-deoxy-3’-[(triphenylmethyl)amino]-thymidine. These compounds share structural similarities but differ in their specific modifications and chemical properties. Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- is unique due to the presence of the 1,1,3,3-tetramethylbutyl group, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
132149-36-1 |
---|---|
Molecular Formula |
C19H32N4O4S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-3-(2,4,4-trimethylpentan-2-yl)thiourea |
InChI |
InChI=1S/C19H32N4O4S/c1-11-8-23(17(26)21-15(11)25)14-7-12(13(9-24)27-14)20-16(28)22-19(5,6)10-18(2,3)4/h8,12-14,24H,7,9-10H2,1-6H3,(H2,20,22,28)(H,21,25,26)/t12-,13+,14+/m0/s1 |
InChI Key |
AFCADQKDXPEXAY-BFHYXJOUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC(C)(C)CC(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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